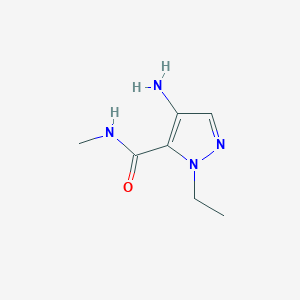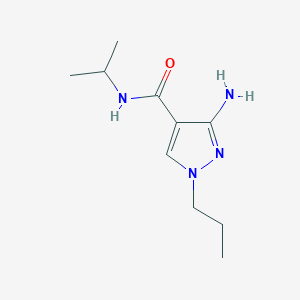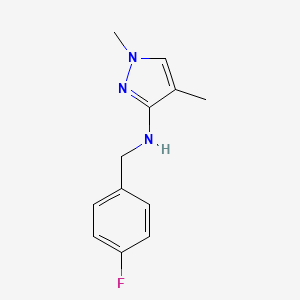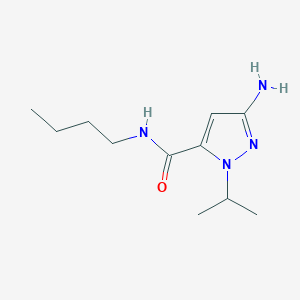![molecular formula C12H10F3NS B11739736 [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated phenyl and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzyl chloride and 5-fluorothiophene-2-carbaldehyde.
Formation of Intermediate: The 2,3-difluorobenzyl chloride is reacted with a suitable amine to form the intermediate [(2,3-difluorophenyl)methyl]amine.
Coupling Reaction: The intermediate is then coupled with 5-fluorothiophene-2-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced amines.
Substitution: The fluorine atoms on the phenyl and thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,4-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- [(2,3-Difluorophenyl)methyl][(5-chlorothiophen-2-yl)methyl]amine
Uniqueness
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H10F3NS |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H10F3NS/c13-10-3-1-2-8(12(10)15)6-16-7-9-4-5-11(14)17-9/h1-5,16H,6-7H2 |
Clé InChI |
NLVQDKLYQWEYBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CNCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)

![N-[(2-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739677.png)


![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11739699.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739701.png)
![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739715.png)

